

7-aminoisoquinolin-1(2H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-aminoisoquinolin-1(2H)-one

Cat. No.: B063576

[Get Quote](#)

An In-depth Technical Guide to **7-aminoisoquinolin-1(2H)-one**: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Isoquinolinone Core in Medicinal Chemistry

The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activity.^{[1][2]} Among its various oxidized forms, the isoquinolin-1(2H)-one core is of particular interest to drug development professionals.^[3] This scaffold is present in a range of pharmacologically active molecules, demonstrating activities from antimicrobial to anticancer.^{[4][5]} This guide focuses on a specific, high-value derivative: **7-aminoisoquinolin-1(2H)-one**. As a Senior Application Scientist, my objective is to provide not just a datasheet, but a comprehensive technical overview that synthesizes its chemical principles, strategic applications, and practical methodologies for researchers and drug development scientists. We will explore its molecular structure, synthesis, and its pivotal role as a pharmacophore in the design of targeted therapeutics, particularly in oncology.

Section 1: Core Molecular Profile

A precise understanding of a molecule's identity and physicochemical properties is the foundation of all subsequent research and development.

Chemical Identity and Structure

7-aminoisoquinolin-1(2H)-one is a heterocyclic organic compound featuring a bicyclic isoquinoline system.^[6] The structure is characterized by a keto group at the C1 position and an amino group at the C7 position, which imparts specific reactivity and hydrogen bonding capabilities crucial for its biological interactions.

The definitive IUPAC name for this compound is 7-amino-2H-isoquinolin-1-one.^[6] Its key identifiers are summarized in the table below.

Table 1: Chemical Identifiers and Properties of **7-aminoisoquinolin-1(2H)-one**

Identifier	Value	Source(s)
IUPAC Name	7-amino-2H-isoquinolin-1-one	[6]
CAS Number	174302-46-6	[6] [7]
Molecular Formula	C ₉ H ₈ N ₂ O	[6] [7]
Molecular Weight	160.17 g/mol	[6]
Canonical SMILES	C1=CC(=CC2=C1C=CNC2=O) N	[6]

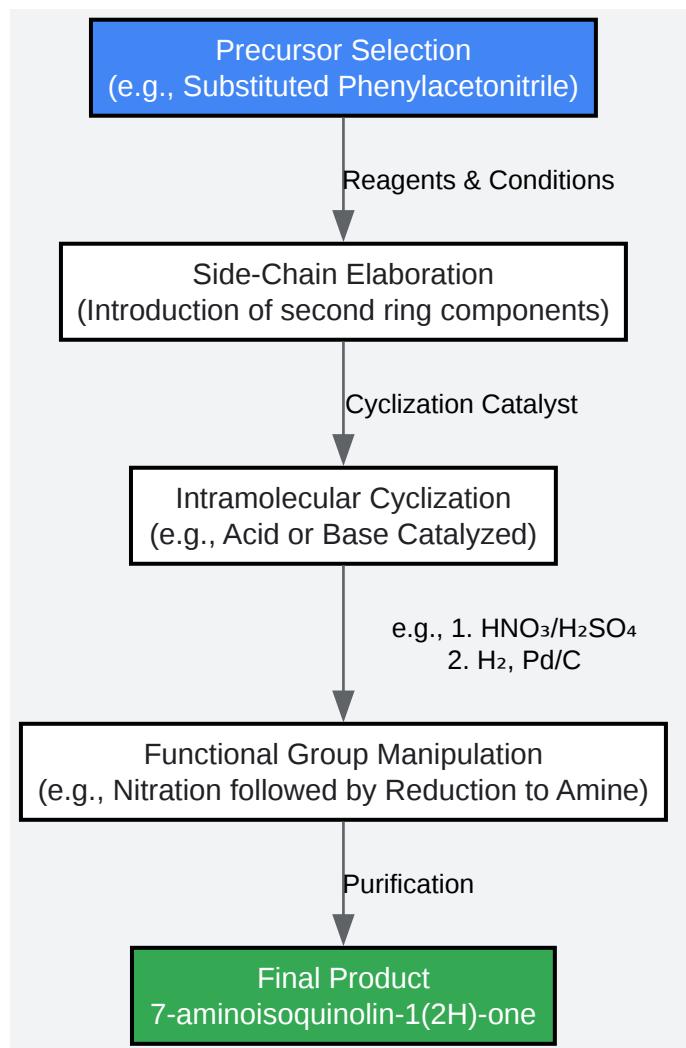
| InChI Key | YLYZPUIUNDCIRG-UHFFFAOYSA-N |[\[6\]](#)[\[8\]](#) |

Structural Elucidation

The two-dimensional structure of **7-aminoisoquinolin-1(2H)-one** is presented below. The fusion of the benzene and pyridine rings creates a planar aromatic system, while the amino and lactam (cyclic amide) functionalities are key features for molecular recognition by biological targets.

Caption: 2D structure of **7-aminoisoquinolin-1(2H)-one**.

Section 2: Synthesis and Chemical Reactivity


The synthesis of the **7-aminoisoquinolin-1(2H)-one** core is achievable through several established organic chemistry pathways. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns in derivative synthesis.

Synthetic Strategies

Common synthetic approaches include:

- Cyclization Reactions: A prevalent method involves the cyclization of pre-functionalized precursors, such as ortho-aminoaryl ketones or related derivatives. This intramolecular reaction forms the heterocyclic ring system.[\[6\]](#)
- Condensation Reactions: Base-promoted condensation of reagents like homophthalic anhydride with appropriate amine sources can efficiently yield the isoquinolinone scaffold.[\[6\]](#) [\[9\]](#)
- Multi-step Synthesis: For complex analogs, a multi-step pathway is often employed. This provides the flexibility to introduce various functional groups through protection-deprotection strategies and functional group interconversions.[\[6\]](#)

The diagram below illustrates a generalized workflow for synthesizing isoquinolinone derivatives, highlighting the key stages from precursor selection to final product formation.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for isoquinolinones.

Chemical Reactivity

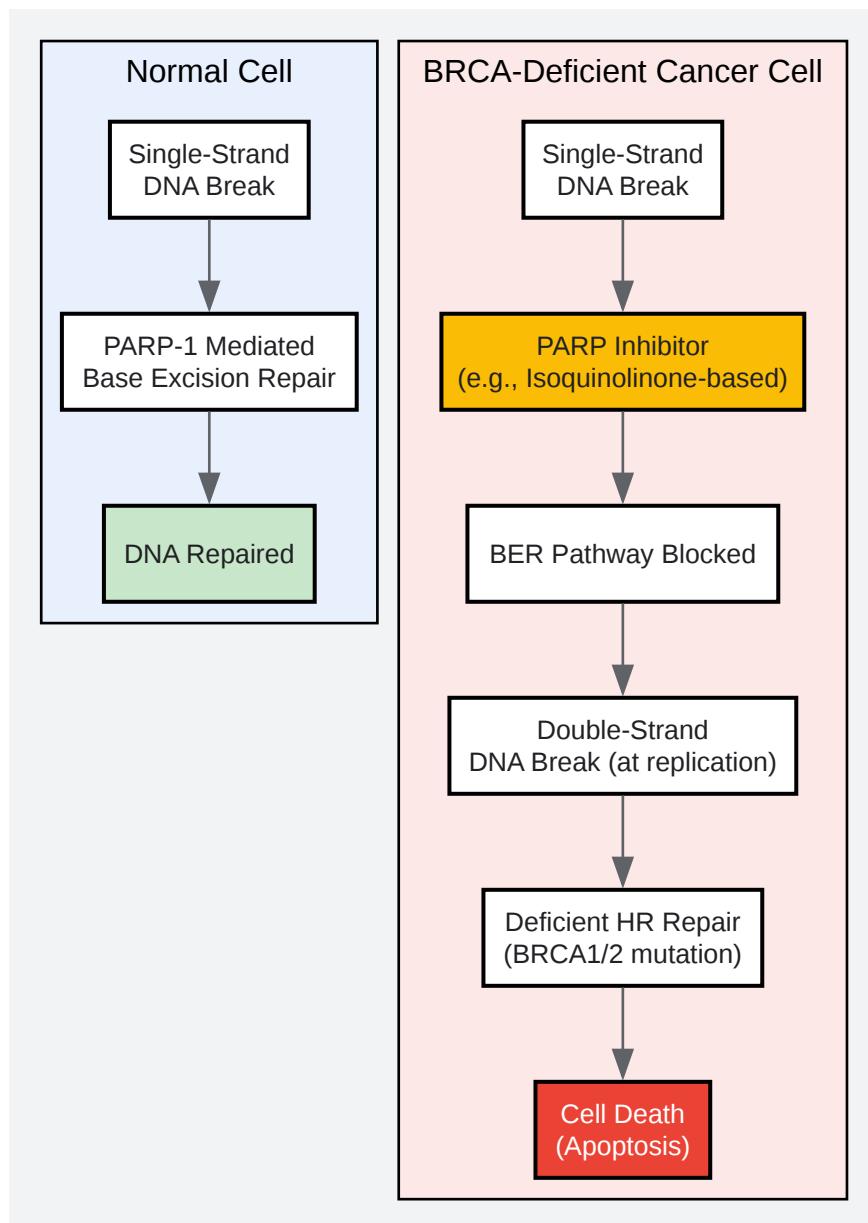
The molecule's reactivity is dominated by its two primary functional groups:

- **Aromatic Amino Group:** The amine at the C7 position is a nucleophile and a directing group for electrophilic aromatic substitution. It can readily undergo reactions such as acylation, alkylation, and diazotization, making it a critical handle for synthesizing a library of derivatives.^[6]
- **Lactam (Amide) Moiety:** The N-H proton of the lactam is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-arylation. The carbonyl group

can participate in condensation reactions under certain conditions.[\[6\]](#) This dual reactivity is a key asset in medicinal chemistry for structure-activity relationship (SAR) studies.

Section 3: Applications in Drug Discovery & Development

7-aminoisoquinolin-1(2H)-one is not typically an active pharmaceutical ingredient (API) itself but serves as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for designing novel therapeutics.


Role as a Pharmacophore in Oncology

The isoquinolinone scaffold has gained significant traction in oncology research.[\[3\]](#)[\[4\]](#)

Derivatives have been investigated as potent inhibitors of various enzymes and signaling pathways that are dysregulated in cancer.

- **Inhibition of Cell Cycle Regulators:** Derivatives of the closely related 3-aminoisoquinolin-1(2H)-one have demonstrated potent inhibitory activity against cancer cell lines.[\[4\]](#)[\[10\]](#) Some analogs have shown promise as inhibitors of key cell cycle phosphatases like Cdc25B, which, when overexpressed, can lead to uncontrolled cell proliferation.[\[6\]](#) Inhibition of Cdc25B can induce cell cycle arrest, providing a therapeutic window to target cancer cells.
- **Scaffold for PARP Inhibitors:** A critical application area for isoquinolinone-like structures is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[\[11\]](#)[\[12\]](#) PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[\[13\]](#)[\[14\]](#) In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as "synthetic lethality."[\[14\]](#) The lactam portion of the isoquinolinone core mimics the nicotinamide moiety of NAD⁺, the natural substrate for PARP-1, allowing it to competitively bind to the enzyme's active site.

The diagram below illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

[Click to download full resolution via product page](#)

Caption: Mechanism of synthetic lethality via PARP inhibition.

Section 4: Experimental Protocols

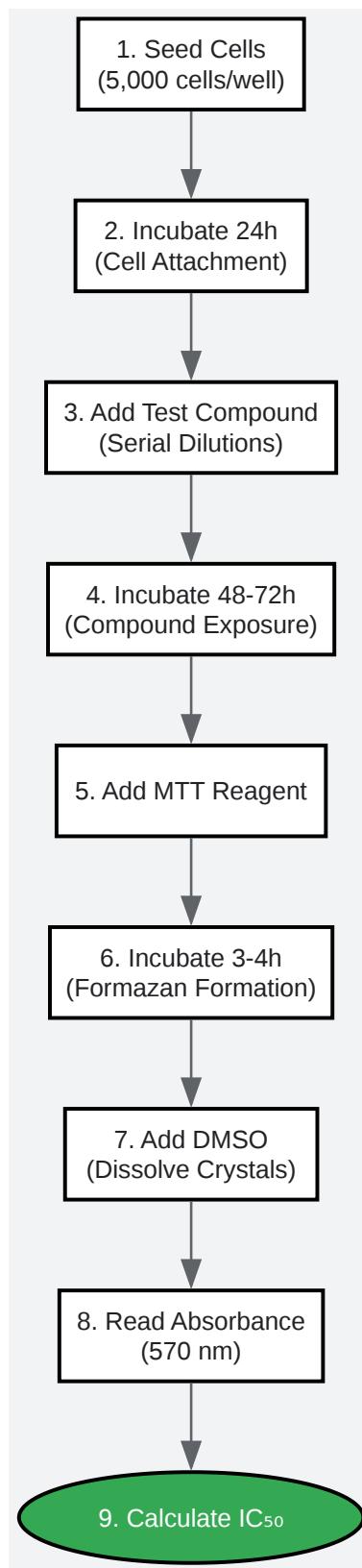
To translate the potential of **7-aminoisoquinolin-1(2H)-one** derivatives into tangible data, robust and reproducible experimental protocols are essential. Below is a detailed, self-validating protocol for assessing the antiproliferative activity of a test compound using a standard cancer cell line.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

- Test Compound (derivative of **7-aminoisoquinolin-1(2H)-one**) dissolved in DMSO.
- Human cancer cell line (e.g., MCF-7 for breast cancer).
- Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- Phosphate-Buffered Saline (PBS).
- Trypsin-EDTA.
- MTT solution (5 mg/mL in PBS).
- DMSO (cell culture grade).
- Sterile 96-well microtiter plates.
- Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).


Step-by-Step Methodology:

- Cell Seeding:
 - Culture cells to ~80% confluence.
 - Wash with PBS, then detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge to pellet cells.
 - Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer).

- Dilute the cell suspension to a final concentration of 5×10^4 cells/mL.
- Seed 100 μL of the cell suspension (5,000 cells) into each well of a 96-well plate.
- Self-Validation: Leave wells on the plate periphery empty and fill with sterile PBS to reduce edge effects. Include "cells only" (negative control) and "medium only" (blank) wells.
- Incubate the plate for 24 hours to allow cells to attach.
- Compound Treatment:
 - Prepare a serial dilution of the test compound in complete medium. A typical starting range is 100 μM to 0.1 μM . Also prepare a vehicle control (medium with the highest concentration of DMSO used).
 - Carefully remove the medium from the wells.
 - Add 100 μL of the corresponding compound dilution (or control medium) to each well in triplicate.
 - Incubate for 48-72 hours.
 - Causality Check: The incubation time is critical; 48-72 hours is typically sufficient for antiproliferative effects to manifest without causing cell death due to nutrient depletion.
- MTT Addition and Incubation:
 - After incubation, remove the compound-containing medium.
 - Add 100 μL of fresh medium and 10 μL of MTT solution to each well.
 - Incubate for 3-4 hours. Active cells will convert MTT to formazan.
 - Visual Check: Purple formazan crystals should be visible in the negative control wells under a microscope.
- Formazan Solubilization and Data Acquisition:
 - Carefully remove the MTT-containing medium without disturbing the crystals.

- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.

- Data Analysis:
 - Subtract the average absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion and Future Directions

7-aminoisoquinolin-1(2H)-one is a molecule of significant strategic value for drug discovery. Its robust chemical nature, coupled with the reactivity of its functional groups, makes it an ideal starting scaffold for building diverse chemical libraries. Its demonstrated relevance in the development of inhibitors for critical oncology targets like cell cycle regulators and PARP enzymes underscores its potential.^{[4][6][11]} Future research should focus on exploring novel derivatives through combinatorial chemistry and high-throughput screening. Furthermore, investigating its application beyond oncology, for instance in neurodegenerative or infectious diseases, could unveil new therapeutic opportunities for this versatile and privileged scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. benchchem.com [benchchem.com]
- 6. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 7-Aminoisoquinolin-1(2H)-one | 174302-46-6 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [7-aminoisoquinolin-1(2H)-one chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063576#7-aminoisoquinolin-1-2h-one-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com